RU 58841

Catalog No.
S542023
CAS No.
154992-24-2
M.F
C17H18F3N3O3
M. Wt
369.34 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
RU 58841

CAS Number

154992-24-2

Product Name

RU 58841

IUPAC Name

4-[3-(4-hydroxybutyl)-4,4-dimethyl-2,5-dioxoimidazolidin-1-yl]-2-(trifluoromethyl)benzonitrile

Molecular Formula

C17H18F3N3O3

Molecular Weight

369.34 g/mol

InChI

InChI=1S/C17H18F3N3O3/c1-16(2)14(25)23(15(26)22(16)7-3-4-8-24)12-6-5-11(10-21)13(9-12)17(18,19)20/h5-6,9,24H,3-4,7-8H2,1-2H3

InChI Key

ARBYGDBJECGMGA-UHFFFAOYSA-N

SMILES

CC1(C(=O)N(C(=O)N1CCCCO)C2=CC(=C(C=C2)C#N)C(F)(F)F)C

solubility

Soluble in DMSO

Synonyms

4-(4,4-dimethyl-2,5-dioxo-3-(4-hydroxybutyl)-1-imidazolidinyl)-2-(trifluoromethyl)benzonitrile, Benzonitrile, 4-(3-(4-hydroxybutyl)-4,4-dimethyl-2,5-dioxo-1-imidazolidinyl)-2-(trifluoromethyl)-, RU 58841, RU-58841, RU58841

Canonical SMILES

CC1(C(=O)N(C(=O)N1CCCCO)C2=CC(=C(C=C2)C#N)C(F)(F)F)C

The exact mass of the compound 4-(3-(4-Hydroxybutyl)-4,4-dimethyl-2,5-dioxoimidazolidin-1-yl)-2-(trifluoromethyl)benzonitrile is 369.13 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Nitriles - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

RU 58841, also known as PSK-3841 or HMR-3841, is a nonsteroidal antiandrogen that was developed in the 1980s by the French pharmaceutical company Roussel Uclaf. It has been investigated primarily for its potential as a topical treatment for androgen-dependent conditions such as acne, androgenic alopecia (pattern hair loss), and hirsutism (excessive hair growth) . Structurally, RU 58841 is similar to other nonsteroidal antiandrogens like nilutamide, flutamide, bicalutamide, and enzalutamide, but it features a distinct side-chain that contributes to its unique pharmacological properties .

Availability of Information:

While RU-58841 has a CAS number (154992-24-2) and entries in chemical databases like PubChem [], these resources primarily focus on compound identification, structure, and properties, rather than detailed research applications.

Potential Research Areas:

  • Trifluoromethyl group (CF3): This group can influence the molecule's interaction with biological targets and improve its bioavailability [].
  • Imidazolidinone ring: This ring structure is present in many bioactive molecules, including some pharmaceuticals.

RU 58841 undergoes metabolic conversion in the body, producing metabolites such as cyanonilutamide (RU-56279) and RU-59416. These metabolites exhibit varying affinities for the androgen receptor; cyanonilutamide has a relatively low affinity but retains significant antiandrogenic activity, while RU-59416 has very low affinity . The compound's mechanism of action involves binding to androgen receptors, thereby inhibiting the effects of androgens like testosterone.

The biological activity of RU 58841 has been demonstrated in various studies. In an experimental model using Syrian hamsters, topical application of RU 58841 resulted in a maximal reduction of 60% in the size of sebaceous glands at a dosage of 10 micrograms per day. This effect was reversible, indicating its potential as a localized treatment for acne without systemic side effects . Additionally, in studies involving human hair grafts transplanted onto nude mice, RU 58841 promoted hair growth from balding samples by increasing the number of active hair follicles and enhancing hair cycle recycling .

The synthesis of RU 58841 can be accomplished through several methods. One common approach involves constructing the hydantoin moiety or employing aryl coupling with 5,5-dimethylhydantoin. The synthesis typically requires careful control of reaction conditions to ensure the desired product is obtained . A detailed synthesis process includes multiple steps under inert atmospheric conditions and may utilize reagents such as phosgene .

RU 58841 has been primarily researched for its applications in treating androgen-dependent conditions. Its potential uses include:

  • Acne Treatment: By inhibiting sebaceous gland activity.
  • Androgenic Alopecia: Promoting hair regrowth in individuals experiencing pattern baldness.
  • Hirsutism: Reducing excessive hair growth in women.

The localized action of RU 58841 makes it particularly appealing for topical formulations aimed at minimizing systemic side effects associated with oral antiandrogens.

Interaction studies have shown that RU 58841 effectively inhibits androgen receptor-mediated activities without significant systemic absorption when applied topically. This characteristic allows it to exert localized effects while minimizing risks associated with systemic antiandrogen therapies. In animal models, RU 58841 has demonstrated efficacy without notable adverse effects on untreated areas .

RU 58841 shares structural similarities with several other nonsteroidal antiandrogens. Below is a comparison highlighting its uniqueness:

Compound NameAffinity for Androgen ReceptorUnique Features
RU 58642ModerateSimilar structure but different side-chain
NilutamideHighUsed primarily for prostate cancer
FlutamideHighKnown for systemic side effects
BicalutamideHighCommonly used in prostate cancer therapy
EnzalutamideVery HighAdvanced prostate cancer treatment

RU 58841 stands out due to its topical application route, which allows for localized treatment with reduced risk of systemic side effects compared to its counterparts that are administered orally.

Organic Solvent Solubility (Ethanol, DMSO, DMF)

RU 58841 demonstrates excellent solubility characteristics in organic solvents, making it suitable for various research applications. The compound exhibits particularly favorable dissolution properties in three primary organic solvents commonly used in pharmaceutical and research settings.

Ethanol Solubility

RU 58841 shows strong solubility in ethanol, with reported concentrations ranging from 33 to 87.6 mg/mL [1] [2] [3] [4] [5] [6]. This translates to molar concentrations between 89.35 and 237.2 millimolar, indicating excellent dissolution capacity. The variability in reported values likely reflects differences in experimental conditions and measurement techniques across different research laboratories. Ethanol serves as a preferred solvent for topical applications due to its rapid evaporation properties and skin penetration enhancement capabilities [7].

Dimethyl Sulfoxide (DMSO) Solubility

DMSO represents another highly effective solvent for RU 58841, with solubility values reported between 22 and 100 mg/mL [1] [8] [2] [9] [3] [4] [5] [6]. The corresponding molar concentrations range from 59.6 to 270.8 millimolar. Several commercial suppliers specifically recommend DMSO as the primary solvent for stock solution preparation, with some protocols suggesting concentrations up to 22 millimolar for research applications [8]. The wide range of reported solubility values in DMSO may be attributed to different experimental methodologies and temperature conditions during testing.

Dimethylformamide (DMF) Solubility

RU 58841 exhibits comparable solubility in dimethylformamide, with concentrations ranging from 33 to 89.35 mg/mL [1] [2] [5] [6]. This corresponds to approximately 89.35 millimolar concentration. DMF provides excellent solvation properties for the compound, making it suitable for research applications requiring high concentration stock solutions. The solubility in DMF approaches that observed in ethanol, suggesting similar intermolecular interactions between the compound and these solvents.

Aqueous Buffer Solubility Characteristics

RU 58841 displays markedly limited solubility in aqueous systems, presenting significant challenges for water-based formulations. The compound is essentially insoluble in pure water [3] [4] [10], requiring specialized approaches for aqueous buffer applications.

Pure Water Solubility

Multiple independent sources confirm that RU 58841 is insoluble in water [3] [4] [10]. This poor aqueous solubility is characteristic of the compound's hydrophobic nature, attributed to its aromatic rings and trifluoromethyl groups that resist interaction with polar water molecules.

Phosphate Buffered Saline (PBS) Solubility

When formulated with appropriate co-solvents, RU 58841 can achieve limited solubility in aqueous buffer systems. The most extensively documented aqueous system involves a 1:5 ratio of ethanol to phosphate buffered saline at pH 7.2, which yields a solubility of approximately 0.16 mg/mL [1] [2] [11] [5] [12]. This corresponds to 0.43 millimolar concentration, representing a significant reduction compared to organic solvent systems.

General Aqueous Buffer Behavior

Research indicates that RU 58841 is sparingly soluble in aqueous buffers generally [1] [2]. The limited aqueous solubility necessitates the use of co-solvents or specialized formulation techniques to achieve therapeutically relevant concentrations in physiological buffer systems. This characteristic has important implications for in vitro cell culture studies and in vivo applications requiring aqueous delivery vehicles.

Solubilization Techniques for Research Applications

Several established methodologies have been developed to optimize RU 58841 solubilization for diverse research applications, each offering specific advantages depending on experimental requirements.

Co-solvent Systems

The most widely adopted approach involves ethanol-based co-solvent systems. Research protocols consistently recommend initially dissolving RU 58841 in ethanol, followed by dilution with the desired aqueous buffer [1] [2]. This method exploits the compound's high ethanol solubility while achieving compatibility with biological systems. For maximum solubility in aqueous buffers, RU 58841 should first be dissolved in ethanol and then diluted with the aqueous buffer of choice [2].

Stock Solution Preparation Protocols

Commercial suppliers provide detailed protocols for stock solution preparation. For DMSO-based stock solutions, recommendations include adding 0.271 milliliters of DMSO for each milligram of RU 58841 to achieve 10 millimolar concentrations [8]. The preparation process typically involves brief centrifugation at 500 revolutions per minute in a 50-milliliter conical tube to ensure maximum sample recovery [8].

Temperature and Agitation Enhancement

To achieve higher solubility, protocols recommend warming the solution to 37 degrees Celsius and utilizing ultrasonic agitation [9] [13]. This thermal and mechanical enhancement approach facilitates complete dissolution, particularly for concentrated solutions required in research applications.

Inert Gas Purging

For solutions intended for extended storage or air-sensitive applications, purging with inert gas is recommended [1]. This technique prevents oxidative degradation and maintains solution stability over extended periods.

Solution Stability Under Various Conditions

RU 58841 solution stability represents a critical consideration for research applications, with stability characteristics varying significantly based on storage conditions, formulation components, and environmental factors.

Temperature-Dependent Stability

Solution stability demonstrates strong temperature dependence, with lower temperatures significantly extending usable lifetimes. DMSO solutions maintain stability for up to six months when stored at negative twenty degrees Celsius [8] [6]. At four degrees Celsius, solutions remain stable for shorter durations, while room temperature storage is generally not recommended for extended periods beyond several days [14].

Aqueous Solution Stability Limitations

Aqueous solutions of RU 58841 exhibit severely limited stability, with recommendations against storage for more than one day [1] [2]. This instability in aqueous systems necessitates fresh preparation for each experimental session when using water-based formulations. The rapid degradation in aqueous environments is attributed to potential hydrolytic processes, although specific degradation pathways have not been extensively characterized in the literature.

Light Sensitivity Considerations

Research suggests that RU 58841 may exhibit some degree of photolytic instability [15]. Storage in dark containers and protection from direct sunlight are recommended to maintain compound integrity [16] [17]. While the degree of light-induced degradation appears minimal under normal laboratory conditions, proper light protection represents good laboratory practice for maintaining solution quality.

Long-term Storage Protocols

For extended storage applications, solid powder forms demonstrate superior stability compared to prepared solutions. Powder storage at negative twenty degrees Celsius in desiccated, airtight containers maintains compound integrity for up to three years [8] [6] [16] [17]. Alternative storage at four degrees Celsius extends stability to approximately two years under desiccated conditions [6] [17].

Formulation-Specific Stability

Solution stability varies considerably based on formulation components. Non-aqueous formulations containing ethanol and propylene glycol demonstrate enhanced stability compared to water-containing systems [17]. Clinical formulations used in research studies specifically avoided water inclusion, suggesting that water-free vehicles provide optimal stability characteristics [17].

Container and Environmental Factors

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.1

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

1

Exact Mass

369.13002593 g/mol

Monoisotopic Mass

369.13002593 g/mol

Heavy Atom Count

26

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

0D8FJQ0ADW

Other CAS

154992-24-2

Wikipedia

RU-58841

Dates

Last modified: 08-15-2023
1: Castro GA, Ferreira LA. Novel vesicular and particulate drug delivery systems for topical treatment of acne. Expert Opin Drug Deliv. 2008 Jun;5(6):665-79. doi: 10.1517/17425247.5.6.665 . Review. PubMed PMID: 18532922.
2: Blaschke T, Kankate L, Kramer KD. Structure and dynamics of drug-carrier systems as studied by parelectric spectroscopy. Adv Drug Deliv Rev. 2007 Jul 10;59(6):403-10. Epub 2007 May 3. PubMed PMID: 17573146.
3: Stecová J, Mehnert W, Blaschke T, Kleuser B, Sivaramakrishnan R, Zouboulis CC, Seltmann H, Korting HC, Kramer KD, Schäfer-Korting M. Cyproterone acetate loading to lipid nanoparticles for topical acne treatment: particle characterisation and skin uptake. Pharm Res. 2007 May;24(5):991-1000. Epub 2007 Mar 20. PubMed PMID: 17372681.
4: Münster U, Nakamura C, Haberland A, Jores K, Mehnert W, Rummel S, Schaller M, Korting HC, Zouboulis ChC, Blume-Peytavi U, Schäfer-Korting M. RU 58841-myristate--prodrug development for topical treatment of acne and androgenetic alopecia. Pharmazie. 2005 Jan;60(1):8-12. PubMed PMID: 15700772.
5: Van Dort ME, Jung YW. Synthesis and structure-activity investigation of iodinated arylhydantoins and arylthiohydantoins for development as androgen receptor radioligands. Bioorg Med Chem Lett. 2004 Nov 1;14(21):5285-8. PubMed PMID: 15454212.
6: Van Dort ME, Jung YW. Synthesis and structure-activity studies of side-chain derivatized arylhydantoins for investigation as androgen receptor radioligands. Bioorg Med Chem Lett. 2001 Apr 23;11(8):1045-7. PubMed PMID: 11327585.
7: Pan HJ, Wilding G, Uno H, Inui S, Goldsmith L, Messing E, Chang C. Evaluation of RU58841 as an anti-androgen in prostate PC3 cells and a topical anti-alopecia agent in the bald scalp of stumptailed macaques. Endocrine. 1998 Aug;9(1):39-43. PubMed PMID: 9798729.
8: Miyamoto H, Yeh S, Wilding G, Chang C. Promotion of agonist activity of antiandrogens by the androgen receptor coactivator, ARA70, in human prostate cancer DU145 cells. Proc Natl Acad Sci U S A. 1998 Jun 23;95(13):7379-84. PubMed PMID: 9636157; PubMed Central PMCID: PMC22623.
9: De Brouwer B, Tételin C, Leroy T, Bonfils A, Van Neste D. A controlled study of the effects of RU58841, a non-steroidal antiandrogen, on human hair production by balding scalp grafts maintained on testosterone-conditioned nude mice. Br J Dermatol. 1997 Nov;137(5):699-702. PubMed PMID: 9415227.
10: Bernard E, Dubois JL, Wepierre J. Importance of sebaceous glands in cutaneous penetration of an antiandrogen: target effect of liposomes. J Pharm Sci. 1997 May;86(5):573-8. PubMed PMID: 9145381.
11: Obana N, Chang C, Uno H. Inhibition of hair growth by testosterone in the presence of dermal papilla cells from the frontal bald scalp of the postpubertal stumptailed macaque. Endocrinology. 1997 Jan;138(1):356-61. PubMed PMID: 8977424.
12: Matias JR, Gaillard M. Local inhibition of sebaceous gland growth by topically applied RU 58841. Ann N Y Acad Sci. 1995 Jun 12;761:56-65. PubMed PMID: 7625751.
13: Cousty-Berlin D, Bergaud B, Bruyant MC, Battmann T, Branche C, Philibert D. Preliminary pharmacokinetics and metabolism of novel non-steroidal antiandrogens in the rat: relation of their systemic activity to the formation of a common metabolite. J Steroid Biochem Mol Biol. 1994 Oct;51(1-2):47-55. PubMed PMID: 7947350.
14: Battmann T, Bonfils A, Branche C, Humbert J, Goubet F, Teutsch G, Philibert D. RU 58841, a new specific topical antiandrogen: a candidate of choice for the treatment of acne, androgenetic alopecia and hirsutism. J Steroid Biochem Mol Biol. 1994 Jan;48(1):55-60. PubMed PMID: 8136306.

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